molecular formula C7H12O3 B15278161 2-Methyl-5-oxohexanoic acid

2-Methyl-5-oxohexanoic acid

Cat. No.: B15278161
M. Wt: 144.17 g/mol
InChI Key: RJKCQJNOJDMYEM-UHFFFAOYSA-N
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Description

2-Methyl-5-oxohexanoic acid is an organic compound with the molecular formula C7H12O3 It is a derivative of hexanoic acid, characterized by the presence of a methyl group at the second carbon and a keto group at the fifth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-oxohexanoic acid can be achieved through several methods. One common approach involves the alkylation of enolate ions. This method typically uses an alkyl halide and a base to generate the enolate, which then undergoes alkylation to form the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as the use of catalytic hydrogenation or oxidation reactions. These methods are designed to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-oxohexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the keto group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and bases are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Methyl-5-oxohexanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The keto group plays a crucial role in its reactivity, allowing it to participate in various biochemical reactions. The compound can act as a substrate for enzymes, influencing metabolic processes and cellular functions.

Comparison with Similar Compounds

    5-Oxohexanoic acid: Similar in structure but lacks the methyl group at the second carbon.

    2-Methylhexanoic acid: Similar but lacks the keto group at the fifth carbon.

    Hexanoic acid: The parent compound, lacking both the methyl and keto groups.

Uniqueness: 2-Methyl-5-oxohexanoic acid is unique due to the presence of both a methyl group and a keto group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications and research studies .

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

2-methyl-5-oxohexanoic acid

InChI

InChI=1S/C7H12O3/c1-5(7(9)10)3-4-6(2)8/h5H,3-4H2,1-2H3,(H,9,10)

InChI Key

RJKCQJNOJDMYEM-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)C)C(=O)O

Origin of Product

United States

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